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Compound of Interest

Compound Name:
2-Bromo-4-isopropyl-

cyclohexanone

Cat. No.: B8514509 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data (NMR,

IR, MS) and a plausible synthetic protocol for 2-Bromo-4-isopropyl-cyclohexanone. Due to

the limited availability of direct experimental data for this specific compound in peer-reviewed

literature, the information presented herein is based on established principles of organic

spectroscopy and synthetic methodology, drawing parallels from analogous structures.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromo-4-isopropyl-
cyclohexanone. These predictions are derived from the analysis of similar α-bromo ketones

and substituted cyclohexanones.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H2 (CH-Br) 4.2 - 4.5
Doublet of doublets

(dd)
6-8, 12-14

H4 (CH-iPr) 1.8 - 2.1 Multiplet (m) -

Cyclohexyl CH₂ 1.5 - 2.5 Multiplets (m) -

Isopropyl CH 1.6 - 1.9 Multiplet (m) ~7

Isopropyl CH₃ 0.9 - 1.1 Doublet (d) ~7

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (C1) 200 - 205

CH-Br (C2) 55 - 65

C3 35 - 45

CH-iPr (C4) 45 - 55

C5 25 - 35

C6 40 - 50

Isopropyl CH 30 - 35

Isopropyl CH₃ 18 - 22

Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional Group

Predicted Absorption

Frequency (cm⁻¹)
Intensity

C=O (Ketone) 1715 - 1735 Strong

C-H (sp³) 2850 - 3000 Medium-Strong

C-Br 500 - 650 Medium-Weak
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Table 4: Predicted Mass Spectrometry (MS) Data
m/z Interpretation Relative Abundance

218/220

[M]⁺ and [M+2]⁺ molecular

ions (due to ⁷⁹Br and ⁸¹Br

isotopes)

Moderate

139 [M - Br]⁺ High

111
[M - Br - C₂H₄]⁺ (from

cyclohexyl ring fragmentation)
Moderate

69
[C₅H₉]⁺ (cyclohexenyl

fragment)
Moderate

43
[CH(CH₃)₂]⁺ (isopropyl

fragment)
High

Experimental Protocols
The following section outlines a plausible experimental protocol for the synthesis and

spectroscopic characterization of 2-Bromo-4-isopropyl-cyclohexanone.

Synthesis of 2-Bromo-4-isopropyl-cyclohexanone
The synthesis of the target compound can be achieved via the α-bromination of 4-

isopropylcyclohexanone.

Materials:

4-isopropylcyclohexanone

Bromine (Br₂)

Acetic acid (glacial)

Dichloromethane (CH₂Cl₂)

Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Dropping funnel

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 4-isopropylcyclohexanone in glacial acetic acid in a round-bottom flask equipped

with a magnetic stirrer and a dropping funnel.

Cool the solution in an ice bath.

Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. The addition

rate should be controlled to maintain the reaction temperature below 10 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for

several hours until the red-brown color of bromine disappears.

Pour the reaction mixture into a separatory funnel containing water and dichloromethane.

Separate the organic layer.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield

the crude product.
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The crude 2-Bromo-4-isopropyl-cyclohexanone can be purified by column

chromatography on silica gel.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer.

The sample would be dissolved in deuterated chloroform (CDCl₃).

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.

Infrared (IR) Spectroscopy:

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.

Absorption frequencies would be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI)

source.

The sample would be introduced via direct infusion or gas chromatography.

The mass-to-charge ratio (m/z) of the fragments would be recorded. The presence of

bromine should be evident from the characteristic M+ and M+2 isotopic pattern with

approximately equal intensity.[1][2][3][4]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Bromo-4-isopropyl-cyclohexanone.
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Workflow for Spectroscopic Analysis of 2-Bromo-4-isopropyl-cyclohexanone

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

2-Bromo-4-isopropyl-cyclohexanone

NMR Experiment (¹H, ¹³C) IR Experiment MS Experiment (EI)

Chemical Shifts, Coupling Constants, Multiplicities

Structural Elucidation

Absorption Frequencies (cm⁻¹) Mass-to-Charge Ratios (m/z), Fragmentation Pattern

Click to download full resolution via product page

Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8514509?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8514509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

